molecular formula C10H4BrClF3N B1649870 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline CAS No. 1065093-23-3

8-Bromo-4-chloro-6-(trifluoromethyl)quinoline

Cat. No. B1649870
CAS RN: 1065093-23-3
M. Wt: 310.50
InChI Key: QKQUMASXXSSFJM-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrClF3N . It has a molecular weight of 310.5 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H4BrClF3N/c11-7-4-5(10(13,14)15)3-6-8(12)1-2-16-9(6)7/h1-4H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Antimicrobial and Antimalarial Agents

Research has shown that derivatives of quinoline, specifically those synthesized from intermediates like 6-bromo-2-chloro-quinolin-3-yl methanol, have significant antimicrobial and antimalarial activities. These compounds were evaluated for their effectiveness against various microorganisms and P. falciparum, demonstrating their potential in treating infectious diseases (Parthasaradhi et al., 2015).

Steric Pressure and Reactivity

The trifluoromethyl group in quinoline derivatives plays a crucial role in the reactivity of these molecules. Studies on compounds like 2-bromo-4-(trifluoromethyl)quinoline have provided insights into the steric pressure exerted by the trifluoromethyl group, affecting how these compounds interact with other chemicals. This has implications for designing more effective synthetic routes in organic chemistry (Schlosser et al., 2006).

Coordination Chemistry and Material Science

The synthesis of ambiphilic molecules, such as 8-(dimesitylboryl)quinoline, demonstrates the application of quinoline derivatives in coordination chemistry and material science. These compounds can form coordination complexes with metals like Cu(I), Ag(I), and Pd(II), which are of interest for developing new materials and catalysis processes (Son et al., 2010).

Photoluminescent Materials

Quinoline derivatives have also been explored for their photoluminescent properties. The synthesis of pincer palladacycles from quinoline compounds, such as 2-pyridinyl-8-quinolinyl-acetylene, has revealed potential applications in the development of photoluminescent materials for electronic and photonic technologies (Consorti et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline . These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active.

Biochemical Analysis

Biochemical Properties

8-Bromo-4-chloro-6-(trifluoromethyl)quinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially altering their activity and leading to changes in cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity. This inhibition can lead to changes in biochemical pathways and cellular processes. For example, the compound has been shown to inhibit the activity of enzymes involved in oxidative stress responses, leading to increased levels of reactive oxygen species and subsequent cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and alter cellular metabolism. At high doses, it can cause significant cellular damage and toxicity. Threshold effects have been observed, where the compound’s effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses and cellular metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. This inhibition can lead to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, leading to localized effects on cellular function. For example, it has been shown to accumulate in the mitochondria, where it can induce oxidative stress and alter mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a role in directing the compound to these specific locations. For instance, the compound has been observed to localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress .

properties

IUPAC Name

8-bromo-4-chloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-7-4-5(10(13,14)15)3-6-8(12)1-2-16-9(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQUMASXXSSFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253171
Record name 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065093-23-3
Record name 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065093-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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